molecular formula C7H5NO5 B7909561 Chelidamic acid, technical grade

Chelidamic acid, technical grade

Cat. No.: B7909561
M. Wt: 183.12 g/mol
InChI Key: ONNIMIBALRYTAC-UHFFFAOYSA-N
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Description

. It is a white crystalline powder that is soluble in water and has a molecular weight of 183.12 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chelidamic acid can be synthesized through several methods, including the oxidation of 2,6-diaminopyridine or the hydrolysis of chelidamic acid esters. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

Industrial Production Methods: In an industrial setting, chelidamic acid is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired technical grade quality.

Chemical Reactions Analysis

Types of Reactions: Chelidamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.

  • Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be employed.

  • Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of pyridine-2,6-dicarboxylic acid derivatives.

  • Reduction: Production of 2,6-diaminopyridine derivatives.

  • Substitution: Generation of halogenated chelidamic acid derivatives.

Scientific Research Applications

Chelidamic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

  • Biology: Chelidamic acid derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which chelidamic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the survival of microorganisms or cancer cells.

Comparison with Similar Compounds

  • Isonicotinic acid

  • Nicotinic acid

  • Picolinic acid

Properties

IUPAC Name

6-carbamoyl-4-oxopyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c8-6(10)4-1-3(9)2-5(13-4)7(11)12/h1-2H,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNIMIBALRYTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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